molecular formula C12H11NO2 B1353120 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 81402-16-6

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No.: B1353120
CAS No.: 81402-16-6
M. Wt: 201.22 g/mol
InChI Key: GOCQZJLHIGURBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione typically involves a multi-step process. One common method includes the cycloaddition reaction of indene derivatives with azomethine ylides, which are generated in situ from isatin and amino acids. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydro derivatives with altered spirocyclic structures.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Spiro[indene-1,3’-pyrrolidine]: Similar in structure but lacks the dione functionality.

    Spiro[indoline-3,3’-pyrrolidine]: Contains an indoline moiety instead of an indene.

    Spiro[cyclohexane-1,3’-pyrrolidine]: Features a cyclohexane ring instead of an indene.

Uniqueness: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is unique due to its specific spirocyclic structure combined with the dione functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQZJLHIGURBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409004
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81402-16-6
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.